Cephaeline
Cephaeline
Cephaeline is a pyridoisoquinoline comprising emetam having a hydroxy group at the 6'-position and methoxy substituents at the 7'-, 10- and 11-positions. It derives from a hydride of an emetan.
Cephaeline is a natural product found in Alangium salviifolium, Dorstenia contrajerva, and other organisms with data available.
Cephaeline is a natural product found in Alangium salviifolium, Dorstenia contrajerva, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
483-17-0
VCID:
VC20781636
InChI:
InChI=1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3/t17-,20-,23+,24-/m0/s1
SMILES:
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC
Molecular Formula:
C28H38N2O4
Molecular Weight:
466.6 g/mol
Cephaeline
CAS No.: 483-17-0
Cat. No.: VC20781636
Molecular Formula: C28H38N2O4
Molecular Weight: 466.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cephaeline is a pyridoisoquinoline comprising emetam having a hydroxy group at the 6'-position and methoxy substituents at the 7'-, 10- and 11-positions. It derives from a hydride of an emetan. Cephaeline is a natural product found in Alangium salviifolium, Dorstenia contrajerva, and other organisms with data available. |
|---|---|
| CAS No. | 483-17-0 |
| Molecular Formula | C28H38N2O4 |
| Molecular Weight | 466.6 g/mol |
| IUPAC Name | (1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol |
| Standard InChI | InChI=1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3/t17-,20-,23+,24-/m0/s1 |
| Standard InChI Key | DTGZHCFJNDAHEN-OZEXIGSWSA-N |
| Isomeric SMILES | CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC |
| SMILES | CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC |
| Canonical SMILES | CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC |
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